1-(4-Iodophenyl)-2-methylpropan-1-one
Description
Properties
Molecular Formula |
C10H11IO |
|---|---|
Molecular Weight |
274.10 g/mol |
IUPAC Name |
1-(4-iodophenyl)-2-methylpropan-1-one |
InChI |
InChI=1S/C10H11IO/c1-7(2)10(12)8-3-5-9(11)6-4-8/h3-7H,1-2H3 |
InChI Key |
IGRZHPVXPZFKGB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)C1=CC=C(C=C1)I |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Iodine vs. Bromine : The larger atomic radius of iodine enhances steric bulk and polarizability, favoring applications in crystal engineering (e.g., halogen bonding in cobalt complexes ). Bromine analogues are more commonly used in pharmaceuticals due to their balance of reactivity and stability .
- Chlorine and Fluorine : Smaller halogens like chlorine and fluorine increase electronegativity, improving solubility in polar solvents. Fluorinated derivatives are prominent in medicinal chemistry for their metabolic stability .
Functional Group Variations
Hydroxyl-Substituted Analogues
Compounds like 1-(4-hydroxyphenyl)-2-methylpropan-1-one (C₁₀H₁₂O₂) exhibit enhanced hydrogen-bonding capacity, making them suitable for photoinitiators in polymer chemistry . Compared to the iodinated compound, hydroxyl groups reduce hydrophobicity but increase reactivity in radical-based reactions.
Cyclopropyl-Substituted Analogues
However, synthetic routes for cyclopropyl derivatives are more complex compared to the straightforward halogenation used for iodophenyl compounds .
Preparation Methods
Classical Friedel-Crafts Protocol with Aluminum Chloride
The Friedel-Crafts acylation of iodobenzene derivatives remains the most widely reported method for synthesizing 1-(4-Iodophenyl)-2-methylpropan-1-one. In this approach, isobutyryl chloride reacts with 1-iodo-4-(prop-1-en-1-yl)benzene under Lewis acid catalysis. Aluminum chloride (AlCl) serves as the preferred catalyst due to its strong electrophilic activation of the acylating agent.
A representative procedure involves dissolving 1-iodobenzene (10 mmol) in dry dichloromethane (DCM, 30 mL) under nitrogen atmosphere. Isobutyryl chloride (12 mmol) is added dropwise at 0°C, followed by gradual addition of AlCl (15 mmol). The reaction proceeds at reflux for 4–6 hours, yielding the target ketone after aqueous workup and silica gel chromatography. Critically, the electron-withdrawing iodine substituent deactivates the aromatic ring, necessitating extended reaction times compared to non-halogenated analogs.
Table 1: Optimization of Friedel-Crafts Acylation Parameters
| Parameter | Optimal Condition | Yield Improvement |
|---|---|---|
| Catalyst Loading | 1.5 eq AlCl | 78% → 85% |
| Solvent | Anhydrous DCM | 63% → 89% |
| Temperature | Reflux (40°C) | 45% → 72% |
| Reaction Time | 6 hours | 68% → 82% |
Alternative Lewis Acid Catalysts
Recent studies explore FeCl- and ZnCl-mediated acylation to reduce environmental impact. While FeCl shows moderate activity (yield: 52%), its lower acidity requires higher temperatures (80°C) and prolonged reaction times (12 hours). Zinc chloride demonstrates superior regioselectivity for para-substitution but suffers from stoichiometric consumption.
Oxidation of Propanol Intermediates: Chromium-Based Oxidants
Pyridinium Chlorochromate (PCC) Oxidation
Secondary alcohol precursors like 3-hydroxy-1-(4-iodophenyl)-2-methylpropan-1-ol undergo oxidation to yield the target ketone. PCC in dichloromethane (DCM) provides a mild, anhydrous oxidation environment.
Procedure:
-
Dissolve 3-hydroxy-1-(4-iodophenyl)-2-methylpropan-1-ol (5 mmol) in DCM (10 mL).
-
Add PCC (7.5 mmol) portion-wise at 0°C.
-
Stir at room temperature for 1–2 hours.
-
Filter through silica gel, concentrate, and purify via column chromatography (hexane/EtOAc 4:1).
This method achieves 76–82% yield with minimal over-oxidation byproducts. The iodine substituent’s stability under PCC conditions makes this route preferable for lab-scale synthesis.
Comparative Analysis of Oxidizing Agents
Table 2: Oxidation Efficiency Across Reagents
| Oxidizing Agent | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| PCC | DCM | 2 | 82 |
| KMnO | Acetone/HO | 4 | 34 |
| Jones Reagent | Acetone | 1 | 68 |
| TEMPO/PhI(OAc) | CHCN | 3 | 71 |
PCC outperforms traditional oxidants due to its selectivity for secondary alcohols and compatibility with acid-sensitive iodophenyl groups.
Electrochemical Synthesis: Green Chemistry Perspectives
Anodic Oxidation in Divided Cells
Emerging electrochemical methods utilize platinum electrodes in dimethylformamide (DMF)/nBuNBF electrolytes. Applying 10 mA current to a solution of 1-(4-iodophenyl)-2-methylpropan-1-ol and NaOH (1 eq) for 4 hours achieves 21% yield. Despite lower efficiency, this approach eliminates stoichiometric oxidants, aligning with green chemistry principles.
Optimization Insight:
-
Solvent screening shows DMF > DMSO > CHCN for conductivity and substrate solubility.
-
Increased reaction time (8 hours) marginally improves yield to 27%.
Physicochemical Characterization and Spectral Data
Q & A
Q. What are the recommended synthetic routes for 1-(4-Iodophenyl)-2-methylpropan-1-one, and how can reaction yields be optimized?
The synthesis of aryl ketones like this compound typically involves Friedel-Crafts acylation or nucleophilic substitution. For iodinated derivatives, iodination of pre-formed ketones (e.g., via electrophilic substitution using iodine and HNO₃) is common. Optimization of yields requires controlling reaction temperature (50–80°C) and using anhydrous conditions to minimize hydrolysis. Catalytic Lewis acids like AlCl₃ may enhance acylation efficiency . Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate) is recommended to isolate the product from iodinated byproducts.
Q. What analytical techniques are most effective for confirming the structure and purity of this compound?
- IR Spectroscopy : Look for a strong C=O stretch near 1680–1720 cm⁻¹ and C-I vibrations at 500–600 cm⁻¹ .
- ¹H/¹³C NMR : The methyl group adjacent to the ketone appears as a singlet (~δ 1.5 ppm in ¹H NMR). Aromatic protons in the para-iodophenyl ring show splitting patterns consistent with AA'BB' systems (δ 7.4–7.8 ppm) .
- Mass Spectrometry : The molecular ion peak (M⁺) at m/z 274 (C₁₀H₁₁IO) confirms the molecular weight. Fragmentation patterns include loss of I (127 amu) and CO (28 amu) .
- Elemental Analysis : Verify %C, %H, and %I within ±0.3% of theoretical values.
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and reactions due to potential iodine vapor release .
- Waste Disposal : Collect halogenated waste separately and treat with sodium thiosulfate to reduce iodine content before disposal .
- Spill Management : Absorb spills with vermiculite and neutralize with 10% sodium bicarbonate solution .
Advanced Research Questions
Q. How does the electronic effect of the para-iodo substituent influence the reactivity of this compound in nucleophilic addition reactions?
The iodine atom exerts a strong electron-withdrawing inductive effect (-I), polarizing the carbonyl group and enhancing electrophilicity. This increases reactivity toward nucleophiles like Grignard reagents or hydrides. For example, reduction with NaBH₄ yields 1-(4-Iodophenyl)-2-methylpropan-1-ol, while organometallic reagents (e.g., MeMgBr) add to the carbonyl, forming tertiary alcohols. Kinetic studies show a 20–30% faster reaction rate compared to non-halogenated analogs .
Q. What are the stability profiles of this compound under varying storage conditions (light, temperature, humidity)?
- Light Sensitivity : UV-Vis studies indicate degradation via C-I bond cleavage under prolonged UV exposure, forming 4-methylpropiophenone as a byproduct. Store in amber glass at -20°C to minimize photolysis .
- Humidity : Hydrolysis of the ketone is negligible below 40% relative humidity but accelerates above 60%, forming carboxylic acid derivatives. Use desiccants like silica gel for long-term storage .
- Thermal Stability : Decomposition occurs above 150°C, detected via TGA-DSC as a sharp endothermic peak .
Q. How can computational methods (e.g., DFT) predict the spectroscopic and reactive properties of this compound?
Density Functional Theory (DFT) calculations (B3LYP/6-311++G(d,p)) accurately simulate IR and NMR spectra by modeling electron density distribution. For example:
Q. What strategies resolve contradictions in reported spectral data for iodinated aromatic ketones?
Discrepancies in NMR/IR peaks often arise from solvent effects or impurities. To address this:
Q. What are the potential applications of this compound in photopolymerization or medicinal chemistry?
- Photoinitiators : The iodine atom enhances UV absorption, making it a candidate for thiol-ene polymerization systems. Studies show 70% monomer conversion under 365 nm light .
- Medicinal Chemistry : The iodophenyl group can act as a radiolabel (¹²⁵I/¹³¹I) for tracking drug distribution in pharmacokinetic studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
